molecular formula C7H3Br2F3O B12853385 2,5-Dibromo-4-(trifluoromethyl)phenol

2,5-Dibromo-4-(trifluoromethyl)phenol

Cat. No.: B12853385
M. Wt: 319.90 g/mol
InChI Key: QCHPQKDSCVJUIX-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(trifluoromethyl)phenol typically involves the bromination of 4-(trifluoromethyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 5 positions of the phenol ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Phenol derivatives with reduced bromine content.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dibromo-4-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and trifluoromethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-4-(trifluoromethyl)phenol
  • 2,6-Dibromo-4-(trifluoromethyl)phenol
  • 3,5-Dibromo-4-(trifluoromethyl)phenol

Uniqueness

2,5-Dibromo-4-(trifluoromethyl)phenol is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group on the phenol ring. This arrangement imparts distinct chemical properties and reactivity compared to other isomers, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H3Br2F3O

Molecular Weight

319.90 g/mol

IUPAC Name

2,5-dibromo-4-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3Br2F3O/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2,13H

InChI Key

QCHPQKDSCVJUIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Br)C(F)(F)F

Origin of Product

United States

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